![molecular formula C16H18ClN3O2S B2484569 1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine CAS No. 461001-19-4](/img/structure/B2484569.png)
1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine is a useful research compound. Its molecular formula is C16H18ClN3O2S and its molecular weight is 351.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Properties
- Synthesis and Antibacterial Evaluation : Research demonstrates the synthesis of derivatives with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, showing valuable antibacterial activities. The compounds, including variations of the core chemical structure , were structurally confirmed and exhibited significant results against bacterial strains (Aziz‐ur‐Rehman et al., 2017).
Enzymatic Inhibition
- Inhibition of Acetylcholinesterase and Butyrylcholinesterase : Research on derivatives of 1,3,4-oxadiazole, including compounds related to the chemical , shows potential for acetyl- and butyrylcholinesterase inhibition, relevant in treating conditions like dementias and myasthenia gravis (Pflégr et al., 2022).
Antimicrobial Properties
- Antimicrobial Potential : Several studies have synthesized and tested derivatives of 1,3,4-oxadiazoles for antimicrobial activity, indicating the potential of these compounds, including those structurally related to 1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine, in treating various microbial infections (Deshmukh et al., 2017).
Antioxidant Activities
- Synthesis and Antioxidant Effects : Research has been conducted on the synthesis of new oxadiazole derivatives and their effects as antioxidants. This indicates potential applications of this compound derivatives in mitigating oxidative stress-related damages (Al-Haidari & Al-Tamimi, 2021).
Cytotoxic Evaluation for Cancer Therapy
- Synthesis and Cytotoxic Evaluation : Studies on the synthesis of 1,3,4-oxadiazole derivatives, closely related to the chemical , have shown significant cytotoxic activities against various cancer cell lines, suggesting potential applications in cancer therapy (Hassanzadeh et al., 2019).
Anti-inflammatory Properties
- Anti-inflammatory Activities : Research on novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones indicates potential anti-inflammatory properties, relevant for the derivatives of the compound (Koksal et al., 2013).
Anti-thrombotic Effects
- Anti-thrombotic and Molecular Docking Studies : Studies on 1,3,4-oxadiazole derivatives have indicated their potential in anti-thrombotic applications, as well as in-depth molecular docking analyses for understanding their mechanisms, which could be applicable to the derivatives of this compound (Basra et al., 2019).
Pharmacological Screening
- Pharmacological Screening for Various Activities : Further pharmacological screening of sulfa derivatives of 2-pipecoline-bearing 1,3,4-oxadiazole core compounds, which are structurally similar to the compound of interest, reveals their efficiency against various bacterial strains and enzyme inhibitory activities (Aziz-ur-Rehman et al., 2017).
Propiedades
IUPAC Name |
2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-11-5-2-3-8-20(11)14(21)10-23-16-19-18-15(22-16)12-6-4-7-13(17)9-12/h4,6-7,9,11H,2-3,5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGRFPVGLHSPRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


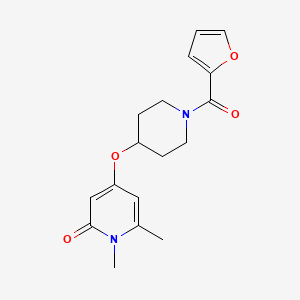
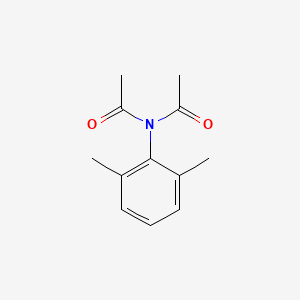
![6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-2-ethyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2484495.png)
![5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2484497.png)
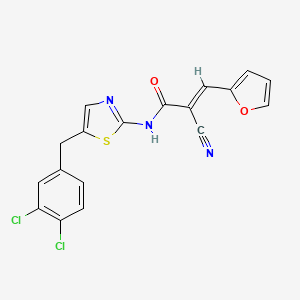
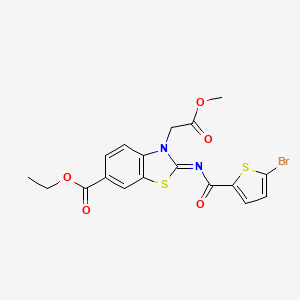

![Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate](/img/structure/B2484503.png)

amino}acetic acid](/img/structure/B2484505.png)
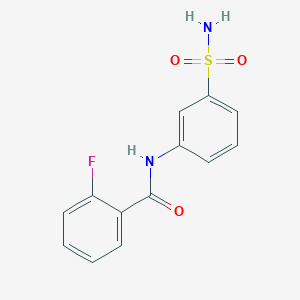
![3-allyl-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2484509.png)
